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tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate Documentation Hub

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  • Product: tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate
  • CAS: 1824320-42-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utility of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Structural Anatomy & Electronic Profile The molecule tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate represents a highly specialized scaffold in medicinal chemistry, particularly for the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy & Electronic Profile

The molecule tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate represents a highly specialized scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Its value lies not just in its atoms, but in the specific spatial and electronic orchestration of its substituents.

The "Push-Pull" Dynamics

The pyridine ring serves as an electron-deficient core. However, the 2-amino group (protected here as a carbamate) acts as an electron donor, pushing density into the ring, particularly at the 3- and 5-positions.

  • The 6-Bromo "Warhead": Located meta to the methyl and para to the ring nitrogen's lone pair (in a sense of resonance contribution), this position is activated for oxidative addition by transition metals (Pd, Ni). It is the primary site for diversification via cross-coupling.

  • The 3-Methyl "Lock": This is the critical structural differentiator. Unlike a simple proton, the 3-methyl group exerts significant steric pressure on the adjacent carbamate. This often forces the N-Boc group out of coplanarity with the pyridine ring, influencing solubility and metabolic stability. Furthermore, in biaryl systems derived from this scaffold, the methyl group restricts rotation (atropisomerism), a feature exploited to lock active conformations in drug targets.

  • The N-Boc Protection: The tert-butoxycarbonyl (Boc) group serves a dual purpose:

    • Chemical: It masks the nucleophilic aniline nitrogen, preventing catalyst poisoning during palladium-catalyzed couplings at the 6-position.

    • Electronic: It attenuates the electron-donating power of the amine, modulating the basicity of the pyridine nitrogen.

Synthetic Access: The "Protect-First" Strategy

The most robust route to this intermediate is the direct protection of 2-amino-6-bromo-3-methylpyridine (CAS 126325-46-0). While 2-aminopyridines can be sluggish nucleophiles due to the electron-withdrawing nature of the ring, the use of catalytic DMAP (4-dimethylaminopyridine) is standard to accelerate the reaction with di-tert-butyl dicarbonate (


).
Workflow Visualization

The following diagram outlines the synthetic logic, moving from the commercially available aniline to the protected scaffold.

SynthesisWorkflow Precursor 2-Amino-6-bromo- 3-methylpyridine Reagents Boc2O (1.2 eq) DMAP (cat.), TEA DCM or THF Precursor->Reagents Intermediate Bis-Boc Intermediate Reagents->Intermediate Kinetic Control Product tert-Butyl (6-bromo-3-methyl pyridin-2-yl)carbamate Reagents->Product Thermodynamic Control Intermediate->Product Methanolysis (Optional Workup)

Figure 1: Synthetic pathway highlighting the potential for bis-Boc formation and the route to the mono-protected target.

Reactivity Landscape: The "Switchboard" Concept

This molecule acts as a divergent intermediate. The chemist can selectively manipulate the C-Br bond or the N-Boc group without cross-interference, provided the correct order of operations is followed.

Comparative Reactivity Table
Reaction ClassTarget SiteConditionsCritical Considerations
Suzuki-Miyaura C(6)-BrPd(PPh3)4, K2CO3, Dioxane/H2OThe Boc group is stable under standard basic Suzuki conditions (

).
Buchwald-Hartwig C(6)-BrPd2(dba)3, Xantphos, Cs2CO3Avoid strong alkoxide bases (e.g., NaOtBu) which may cause Boc migration or cleavage.
Acid Deprotection N-BocTFA/DCM or HCl/DioxaneQuantitative removal. The 3-methyl group does not sterically hinder this hydrolysis.
Lithiation C(4)-HLTMP, -78°CRare. The Boc group can direct ortho-lithiation, but the 3-methyl blocks the C3 position, forcing reaction to C4 or C5.
Divergent Synthesis Pathway

ReactivityStar Core tert-Butyl (6-bromo-3-methyl pyridin-2-yl)carbamate Suzuki Biaryl Products (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Aminopyridines (C-N Coupling) Core->Buchwald HNR2 Pd/Ligand Deprotection Free Amine (Acid Hydrolysis) Core->Deprotection TFA or HCl

Figure 2: The "Switchboard" reactivity map illustrating the three primary vectors for chemical diversification.

Experimental Protocols

The following protocols are synthesized from standard methodologies for 2-aminopyridine derivatives, optimized for reproducibility [1, 2].

Protocol A: Synthesis of the Scaffold

Objective: Protection of 2-amino-6-bromo-3-methylpyridine.

  • Setup: Charge a round-bottom flask with 2-amino-6-bromo-3-methylpyridine (1.0 equiv) and dichloromethane (DCM, 0.2 M concentration).

  • Reagents: Add triethylamine (TEA, 1.5 equiv) and catalytic DMAP (0.1 equiv).

  • Addition: Cool to 0°C. Add di-tert-butyl dicarbonate (

    
    , 1.2 equiv) dissolved in minimal DCM dropwise.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Note: If bis-Boc species forms (lower Rf spot), treat the crude mixture with K2CO3 in methanol for 1 hour to revert to the mono-Boc product.

  • Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization at the C6 position.[1]

  • System: Use a sealed tube or microwave vial.

  • Charge: Add tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed with nitrogen for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Execution: Heat to 90°C for 4–12 hours.

    • Observation: The reaction mixture typically darkens as Pd(0) forms.

  • Workup: Dilute with EtOAc, wash with water.[2] Filter through Celite if palladium black precipitates.

Analytical Characterization Data

The following data represents the expected spectroscopic signature for the title compound.

PropertyValue / Description
Molecular Formula

Molecular Weight 287.16 g/mol
Physical State White to off-white solid
1H NMR (CDCl3)

1.52 (s, 9H, Boc), 2.35 (s, 3H, Me), 7.25 (d, 1H, H5), 7.55 (d, 1H, H4), 10.1 (bs, 1H, NH).
13C NMR Key peaks: ~28.3 (Boc-Me), ~81.0 (Boc-Cq), ~153 (C=O). Pyridine carbons will show shifts characteristic of 2-amino-6-bromo substitution.[1]
Mass Spec (ESI)

(1:1 Isotopic pattern for Br)

References

  • Molecules (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[3] (Analogous chemistry demonstrating Suzuki conditions on brominated aminopyridines).

  • BenchChem. A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. (Foundational reactivity profiles for 2-amino-6-bromo scaffolds).

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4] (Demonstrates the feasibility of coupling sterically hindered halides).

Sources

Exploratory

Molecular weight and formula of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Topic: Molecular weight and formula of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate Content Type: Technical Whitepaper / Strategic Compound Guide Audience: Medicinal Chemists, Process Development Scientists, and Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate Content Type: Technical Whitepaper / Strategic Compound Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Strategic Building Block for Heterocyclic Functionalization

Executive Summary & Physicochemical Profile

tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents.[1][2] It serves as a protected scaffold, offering two distinct vectors for orthogonal functionalization: the electrophilic C6-bromide handle (suitable for palladium-catalyzed cross-couplings) and the nucleophilic C2-amine (masked by the acid-labile Boc group).

Core Identity Matrix
PropertySpecification
IUPAC Name tert-Butyl

-(6-bromo-3-methylpyridin-2-yl)carbamate
CAS Registry Number 1824320-42-4
Molecular Formula

Molecular Weight 287.16 g/mol
Exact Mass 286.0317
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Predicted Density

Synthetic Architecture

The synthesis of this carbamate requires careful control of regioselectivity. Aminopyridines are ambident nucleophiles; the ring nitrogen is often more nucleophilic than the exocyclic amine, leading to potential


-acylation or bis-Boc formation.
Optimized Synthesis Protocol

Objective: Selective N-acylation of 2-amino-6-bromo-3-methylpyridine.

Reaction Scheme:

  • Precursor: 2-Amino-6-bromo-3-methylpyridine.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[3][4]
    
  • Catalyst/Base: Sodium bis(trimethylsilyl)amide (NaHMDS) or catalytic 4-Dimethylaminopyridine (DMAP).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 2-amino-6-bromo-3-methylpyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) [0.2 M concentration].

  • Deprotonation (Critical Step): Cool the solution to

    
    . Slowly add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Rationale: Using a strong, bulky base irreversibly deprotonates the exocyclic amine, enhancing its nucleophilicity over the ring nitrogen.
    
  • Acylation: Add a solution of

    
     (1.1 equiv) in THF dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench & Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[5][6] Wash combined organics with brine, dry over
    
    
    , and concentrate.[5]
  • Purification: Flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Amino-6-bromo- 3-methylpyridine Reagents NaHMDS (1.1 eq) THF, 0°C Start->Reagents Dissolution Intermediate Anionic Amide Intermediate Reagents->Intermediate Deprotonation BocAddition Boc2O Addition Intermediate->BocAddition Nucleophilic Attack Product tert-Butyl (6-bromo-3- methylpyridin-2-yl)carbamate BocAddition->Product Workup & Purification

Figure 1: Critical path for the regioselective Boc-protection of the aminopyridine precursor.

Structural Characterization (Analytical Expectations)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 9H): tert-Butyl group.[5]
      
    • 
       ppm (s, 3H): C3-Methyl group.
      
    • 
       ppm (d, 
      
      
      
      Hz, 1H): C5-H (ortho to Br).
    • 
       ppm (d, 
      
      
      
      Hz, 1H): C4-H (ortho to Me).
    • 
       ppm (br s, 1H): NH carbamate proton.
      
  • 
     NMR:  Key signals at 
    
    
    
    (Boc-Me),
    
    
    (Boc-quat),
    
    
    (C=O), and characteristic pyridine carbons.

Strategic Applications in Drug Discovery

This molecule is designed as a "linchpin" scaffold. The bromine atom at C6 is electronically activated for oxidative addition by Palladium(0), facilitating rapid diversification.

Divergent Reactivity
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems at C6.

  • Buchwald-Hartwig Amination: Displacement of the bromine with secondary amines to generate 2,6-diaminopyridine derivatives (common kinase inhibitor motifs).

  • Boc-Deprotection: Treatment with TFA/DCM or HCl/Dioxane reveals the free amine, allowing for subsequent amide coupling or urea formation.

Visualization: Functionalization Pathways

Reactivity Center tert-Butyl (6-bromo-3- methylpyridin-2-yl)carbamate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Center->Suzuki C6-Br Functionalization Buchwald Buchwald-Hartwig (R2NH, Pd(OAc)2, BINAP) Center->Buchwald C-N Bond Formation Deprotection Acidic Deprotection (TFA or HCl) Center->Deprotection N-Boc Cleavage Prod_Suzuki 6-Aryl-3-methyl Scaffold Suzuki->Prod_Suzuki Prod_Buchwald 2,6-Diamino Derivative Buchwald->Prod_Buchwald Prod_Deprot Free Amine (Salt Form) Deprotection->Prod_Deprot

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Handling and Safety (EHS)

  • Hazard Identification: As a halogenated pyridine carbamate, treat as a potential skin and eye irritant (H315, H319).

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of Boc group is possible over extended periods in humid conditions).
    
  • Disposal: Halogenated organic waste streams.

References

  • ChemBK. (n.d.). TERT-BUTYL (6-BROMO-3-METHYLPYRIDIN-2-YL)CARBAMATE Properties and CAS. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc-Protected Amines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: Tert-butyl (6-bromopyridin-2-yl)carbamate (Analogous Structure Data). Retrieved from [Link]

Sources

Foundational

Solubility Profile and Handling of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Executive Summary The compound tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate is a critical halogenated heterocyclic intermediate used frequently in the synthesis of complex pharmacophores. Its structural utility lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate is a critical halogenated heterocyclic intermediate used frequently in the synthesis of complex pharmacophores. Its structural utility lies in the orthogonality of its functional groups: the Boc-protected amine (C2) serves as a masked nitrogen nucleophile, while the bromide (C6) acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Understanding the solubility profile of this intermediate is essential for optimizing reaction yields, designing efficient workup protocols, and ensuring high-purity crystallization. This guide provides a definitive analysis of its solvation behavior based on structural-property relationships (SPR) and standard process chemistry protocols.

Molecular Analysis & Physicochemical Properties[1][2][3][4][5]

To predict and manipulate solubility, one must first deconstruct the molecule’s electronic and steric environment.

  • Lipophilic Domain: The tert-butyl carbamate (Boc) group and the methyl substituent significantly increase lipophilicity compared to the parent aminopyridine.

  • Polar Domain: The pyridine nitrogen and the carbamate carbonyl act as hydrogen bond acceptors.

  • Electronic Effect: The C6-Bromine atom is electron-withdrawing, reducing the basicity of the pyridine nitrogen.

PropertyValue / Description
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight ~287.15 g/mol
Physical State White to off-white solid
Predicted LogP ~2.5 – 3.0 (Moderate Lipophilicity)
H-Bond Donors 1 (Carbamate NH)
H-Bond Acceptors 3 (Pyridine N, Carbamate O, Carbonyl O)

Solubility Matrix

The following data categorizes solvent compatibility for synthesis, extraction, and purification.

Primary Solvents (High Solubility)

Best for reaction media and preparing high-concentration stock solutions (>100 mg/mL).

SolventApplication Logic
Dichloromethane (DCM) Excellent solubilizer due to polarizability; standard solvent for Boc-protection reactions.
Tetrahydrofuran (THF) Ideal for Pd-catalyzed couplings; dissolves the compound readily at room temperature.
Dimethylformamide (DMF) High dielectric constant; used for nucleophilic substitutions (SNAr) or high-temp couplings.
Dimethyl Sulfoxide (DMSO) Universal solvent for biological assays; capable of dissolving high concentrations for HTS libraries.
Secondary Solvents (Moderate/Conditional Solubility)

Best for crystallization, washing, and liquid-liquid extraction.

SolventApplication Logic
Ethyl Acetate (EtOAc) Critical Process Solvent. The compound is soluble in EtOAc, making it the standard organic phase for aqueous workups.
Methanol / Ethanol Moderate solubility at RT; high solubility at reflux. Useful for recrystallization when paired with water or antisolvents.
Acetonitrile (MeCN) Soluble; often used in HPLC purification or reverse-phase chromatography.
Antisolvents (Low/Insoluble)

Used for precipitation and yield maximization.

SolventApplication Logic
Water Insoluble at neutral pH. Used to wash away inorganic salts during workup.
Hexanes / Heptanes Insoluble to sparingly soluble. Adding Hexanes to a concentrated DCM or EtOAc solution induces crystallization.
Diethyl Ether Moderate to low solubility; often used to precipitate the compound from more polar solvents.

Process Chemistry Workflows

Solubility-Driven Purification Logic

The interplay between the lipophilic Boc group and the polar pyridine core dictates the purification strategy. The following diagram illustrates the decision matrix for solvent selection during purification.

PurificationLogic Start Crude Reaction Mixture (Boc-Protection Step) SolventRemoval Evaporate Reaction Solvent (e.g., THF/DCM) Start->SolventRemoval Partition Partition: EtOAc / Water SolventRemoval->Partition PhaseSep Phase Separation Partition->PhaseSep AqLayer Aqueous Layer (Salts, DMAP salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (EtOAc) Contains Target Product PhaseSep->OrgLayer Keep Drying Dry (Na2SO4) & Concentrate OrgLayer->Drying PurificationChoice Purity Check Drying->PurificationChoice Recryst Recrystallization Solvent: Hot EtOAc/Hexanes (1:4) PurificationChoice->Recryst High Crude Purity Column Flash Chromatography Eluent: 0-20% EtOAc in Hexanes PurificationChoice->Column Low Crude Purity Final Pure tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate Recryst->Final Column->Final

Figure 1: Purification workflow based on differential solubility in EtOAc/Hexane systems.

Critical Handling Protocols

Stability vs. Solubility (The Acid Trap)

While the compound is soluble in organic solvents, avoid acidic solvents (e.g., acetic acid, TFA) for dissolution unless deprotection is intended.

  • Mechanism: The Boc group is acid-labile. Dissolving this compound in TFA/DCM will rapidly cleave the carbamate, yielding the free amine (2-amino-6-bromo-3-methylpyridine).

  • Protocol: Always buffer HPLC mobile phases (e.g., 0.1% Ammonium Bicarbonate) if maintaining the Boc group is required during analysis.

Dissolution Protocol for Biological Assays (DMSO Stock)

For researchers preparing stock solutions for in vitro screening:

  • Weighing: Weigh 10 mg of the solid into a glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (biograde).

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes.

    • Note: The solution should be clear and colorless.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation due to moisture uptake (DMSO is hygroscopic).

Recrystallization Method (Self-Validating)

To purify without chromatography:

  • Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL per gram).

  • Slowly add Hexanes (or Heptane) dropwise until persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool to Room Temperature, then 4°C.

  • Validation: Filter crystals. Check supernatant by TLC (20% EtOAc/Hexane). If the spot for the product is absent in the mother liquor, crystallization yield is maximized.

References

  • Preparation of 2-Amino-6-bromo-3-methylpyridine (Precursor)

    • Source: PubChem.[1] (n.d.). 2-Amino-6-bromo-3-methylpyridine (CAS 89466-16-0).[2] National Library of Medicine.

    • URL:[Link]

  • General Protocol for Boc-Protection of Aminopyridines

    • Source: Organic Syntheses.[3] (n.d.). Carbamic acid, tert-butyl ester. (General methodology for Boc-carbamate synthesis).

    • URL:[Link]

  • Solvent Properties and Selection

    • Source: Sigma-Aldrich. (n.d.). Solvent Properties Table.

  • Analogous Compound Synthesis (Thieno-pyridine derivatives)

    • Source: BenchChem.[4] (n.d.). Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate.[5] (Demonstrates solubility/handling of similar brominated Boc-pyridine scaffolds).

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Executive Summary This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (referred to herein as Substrate-Br ). This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (referred to herein as Substrate-Br ). This scaffold is a critical intermediate in the synthesis of type I and II kinase inhibitors, where the 2-aminopyridine motif serves as a hinge-binder.

The presence of the 3-methyl group and the 2-Boc-amino moiety introduces specific steric and electronic challenges. While the 6-bromo position is sterically accessible, the basicity of the pyridine nitrogen and the potential for chelation by the carbamate require a robust catalytic system. This guide presents a primary protocol using Pd(dppf)Cl₂·DCM for general applicability and a secondary high-activity protocol using XPhos Pd G2 for sterically demanding or electron-poor boronic acids.

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The Substrate-Br features a 2-amino-6-halopyridine core. Mechanistically, this substrate presents a "Goldilocks" scenario for Palladium catalysis:

  • Electronic Activation: The pyridine ring is electron-deficient, facilitating rapid oxidative addition of the C-Br bond to Pd(0).

  • Catalyst Deactivation Risk: The pyridine nitrogen (N1) is a Lewis base capable of displacing phosphine ligands, potentially leading to the formation of inactive [Pd(Substrate)₂L₂] species (The "Pyridine Poisoning" effect).

  • Protective Group Influence: The tert-butyl carbamate (Boc) at C2 significantly mitigates N1 poisoning by reducing electron density on the ring nitrogen and providing steric bulk. However, the Boc group is sensitive to harsh hydroxide bases at elevated temperatures (

    
    ), necessitating the use of carbonate or phosphate bases.
    
Catalyst Selection Logic[1]
  • Primary Choice: Pd(dppf)Cl₂[1][2]·DCM: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle (

    
    ), which favors reductive elimination. Crucially, its bidentate nature prevents the ligand dissociation that allows pyridine substrates to poison the metal center.
    
  • Secondary Choice: XPhos Pd G2: For coupling partners (boronic acids) that are sterically hindered or prone to protodeboronation (e.g., 2-heteroaryl boronates), the bulky, electron-rich XPhos ligand facilitates rapid transmetallation and stabilizes the Pd(0) species.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Robustness)

Recommended for coupling with phenyl, substituted aryl, and stable heteroaryl boronic acids.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate-Br 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Catalyst
K₂CO₂ (2M aq.) 3.0Base
1,4-Dioxane --Solvent (0.1 - 0.2 M)
Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe.

  • Base Addition: Inject degassed 2M aqueous K₂CO₃ (3.0 equiv). The biphasic mixture will be visible.

  • Reaction: Place the vial in a pre-heated block at 85 °C . Stir vigorously (800-1000 rpm) to ensure efficient mixing of the biphasic system.

  • Monitoring: Monitor by LCMS or TLC after 2 hours. Most reactions reach completion within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Pyridine derivatives may streak; add 1% Et₃N to the eluent if necessary.

Protocol B: The "High Performance" Method (Difficult Substrates)

Recommended for sterically hindered boronic acids or unstable 2-heteroaryl boronates.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate-Br 1.0Electrophile
Boronic Ester/Acid 1.5Nucleophile
XPhos Pd G2 0.02 - 0.05Pre-catalyst
K₃PO₄ (0.5 M aq) 3.0Base
THF --Solvent (0.1 M)
Step-by-Step Procedure
  • Charge Solids: Add Substrate-Br , Boronic Ester , and XPhos Pd G2 to the vial.

  • Degas: Cycle vacuum/Argon 3 times.

  • Add Liquids: Add degassed THF followed by 0.5 M aqueous K₃PO₄ .

  • Reaction: Heat to 60 °C (milder temperature preserves the Boc group and unstable boronates). Stir for 2-12 hours.

  • Workup: Standard EtOAc extraction.

Reaction Workflow Visualization

The following diagram illustrates the catalytic cycle and the decision logic for the chosen protocols.

SuzukiWorkflow Start Start: Substrate-Br (2-Boc-amino-3-Me-6-Br-pyridine) CheckPartner Analyze Coupling Partner Start->CheckPartner PathA Standard Aryl Boronic Acid CheckPartner->PathA Simple PathB Steric/Unstable Heteroaryl Boronate CheckPartner->PathB Difficult CondA Protocol A: Pd(dppf)Cl2 / K2CO3 / Dioxane 85°C PathA->CondA CondB Protocol B: XPhos Pd G2 / K3PO4 / THF 60°C PathB->CondB OxAdd Oxidative Addition (Pd inserts into C-Br) CondA->OxAdd CondB->OxAdd TransMet Transmetallation (Base assisted) OxAdd->TransMet + R-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product Final Biaryl Product RedElim->Product

Caption: Decision tree for catalyst selection based on coupling partner complexity, leading to the unified catalytic cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to Protocol B (XPhos). Ensure thorough degassing.
Boc Deprotection Reaction temp too high or base too strong.Lower temp to 60°C. Switch base from K₂CO₃ to NaHCO₃ or K₃PO₄.
Protodeboronation Unstable boronic acid (esp. 2-pyridyl).Use Boronic Esters (Pinacol).[1] Switch to anhydrous conditions (Dioxane/Cs₂CO₃) or use Protocol B.
Homocoupling (R-R) Oxygen presence.Re-degas solvents.[1] Verify inert atmosphere. Add the boronic acid slowly.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Deng, W., et al. (2011). Mild and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids. Tetrahedron Letters, 52(12), 1334-1337. Link

Sources

Application

Application Note: Strategic Utilization of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate in Medicinal Chemistry

Executive Summary This guide details the synthetic utility of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (referred to herein as Intermediate A ). This scaffold acts as a critical "linchpin" in the synthesis of ty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (referred to herein as Intermediate A ). This scaffold acts as a critical "linchpin" in the synthesis of type I and type II kinase inhibitors, as well as allosteric phosphatase inhibitors (e.g., SHP2).

The 2-amino-3-methylpyridine core is a privileged pharmacophore. The 3-methyl group restricts rotation around the C2-N exocyclic bond, often locking bioactive conformations (atropisomerism) required for high-affinity binding. This guide provides optimized protocols for leveraging the 6-bromo "handle" via Palladium-catalyzed cross-couplings while maintaining the integrity of the Boc-protected amine.

Structural Logic & Retrosynthetic Utility

Intermediate A is designed to solve a specific problem: Regioselectivity in Pyridine Functionalization.

  • The Problem: Unprotected 2-amino-6-bromopyridines are amphoteric and prone to catalyst poisoning via the free pyridine nitrogen or the exocyclic amine.

  • The Solution (Boc Protection):

    • Electronic Deactivation: The Boc group withdraws electron density, lowering the Lewis basicity of the pyridine nitrogen, thereby preventing Pd-catalyst sequestration.

    • Directing Effect: It sterically blocks the C2/C3 region, forcing reactivity to the C6-Bromine handle.

    • Solubility: It significantly enhances solubility in non-polar organic solvents (Dioxane, Toluene) required for cross-coupling.

Strategic Workflow Diagram

SynthesisWorkflow Start 2-Amino-6-bromo- 3-methylpyridine Inter Intermediate A: tert-Butyl (6-bromo-3-methyl pyridin-2-yl)carbamate Start->Inter Boc2O, DMAP (Protection) Suzuki Path A: Suzuki Coupling (C-C Bond Formation) Inter->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Buchwald Path B: Buchwald-Hartwig (C-N Bond Formation) Inter->Buchwald R-NH2, Pd2(dba)3/XPhos ProdA Biaryl Scaffold (Kinase/SHP2 Core) Suzuki->ProdA ProdB Aminopyridine Adduct (Solubility/H-Bonding) Buchwald->ProdB Final Deprotection (TFA/HCl) Free Amine Generation ProdA->Final ProdB->Final

Caption: Divergent synthesis workflow starting from Intermediate A, enabling access to both biaryl and amino-substituted pyridine cores.

Preparation of the Intermediate[1]

While often purchased, in situ preparation ensures freshness, as Boc-aminopyridines can degrade (loss of Boc) upon prolonged storage in humid conditions.

Protocol 1: Catalytic Boc-Protection

Objective: Mono-protection of 2-amino-6-bromo-3-methylpyridine. Note: The 3-methyl group provides steric hindrance that minimizes the formation of the undesired bis-Boc byproduct.

  • Setup: Charge a dry 250 mL round-bottom flask with 2-amino-6-bromo-3-methylpyridine (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Reagents: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and DMAP (0.1 equiv).

  • Reaction: Stir at ambient temperature (20–25°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material is more polar than the product.

  • Workup: Dilute with EtOAc (100 mL), wash with 0.5 M HCl (to remove DMAP/pyridine traces) and Brine.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a white/off-white solid.

    • QC Check: 1H NMR should show a singlet (~1.5 ppm, 9H) for Boc and a singlet (~2.3 ppm, 3H) for the methyl group.

Critical Application: Suzuki-Miyaura Cross-Coupling[2]

This is the primary utility of Intermediate A. The reaction replaces the C6-Bromine with an aryl or heteroaryl group.

Mechanism & Causality[3]
  • Ligand Choice: We utilize Pd(dppf)Cl₂ or XPhos Pd G2 . The bidentate ligand (dppf) prevents β-hydride elimination (if alkyl groups are present) and resists deactivation by the pyridine nitrogen.

  • Base Selection: K₂CO₃ is preferred over stronger bases (e.g., NaOtBu) to prevent premature cleavage of the Boc group.

Protocol 2: C6-Arylation

Scale: 1.0 mmol

ReagentEquivalentsRole
Intermediate A 1.0Electrophile
Aryl Boronic Acid1.2–1.5Nucleophile
Pd(dppf)Cl₂·DCM0.05 (5 mol%)Catalyst
K₂CO₃ (2M aq.)3.0Base
1,4-Dioxane[0.2 M]Solvent

Step-by-Step:

  • Degassing (Crucial): In a microwave vial or sealed tube, combine Intermediate A, Boronic Acid, and solid Pd catalyst. Cap and purge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add sparged 1,4-Dioxane and 2M K₂CO₃ via syringe.

  • Heating: Heat to 90°C for 4–16 hours.

    • Visual Check: The reaction usually turns from orange/red to black (active Pd species).

  • Workup: Filter through a pad of Celite (removes Pd black). Dilute with EtOAc/Water. Extract.

  • Purification: Flash chromatography.

    • Note: The Boc group makes the product less polar, facilitating separation from any protodeboronated byproducts.

Advanced Application: Buchwald-Hartwig Amination

Replacing the Bromine with a secondary amine is common in SHP2 inhibitor synthesis (e.g., linking to a piperazine or spiro-cycle).

Protocol 3: C-N Bond Formation

Challenge: The Boc-amine at C2 can compete as a nucleophile if the catalyst is not selective, though the C6-Br is the only electrophile. The 3-methyl group sterically crowds the Pd-center during the oxidative addition, requiring a bulky ligand to facilitate the reductive elimination.

System: Pd₂(dba)₃ + XPhos (or BrettPhos).

  • Mix: Intermediate A (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene or Dioxane.

  • Heat: 100°C for 12 hours under Argon.

  • Observation: Conversion is often slower than Suzuki coupling due to the electron-rich nature of the pyridine ring (making oxidative addition slower).

Deprotection Strategy

Once the complex scaffold is built, the Boc group is removed to reveal the free amine, often the key hydrogen-bond donor in the drug target's hinge region.

Protocol 4: Acidic Cleavage
  • Solvent: Dissolve substrate in DCM (0.1 M).

  • Acid: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM).

    • Alternative: 4M HCl in Dioxane (if the HCl salt is desired directly).

  • Time: Stir at RT for 1–2 hours.

  • Workup (Free Base): Concentrate to remove excess TFA. Redissolve in DCM and wash with sat. NaHCO₃.

    • Warning: The 2-amino-3-methylpyridine product is basic. Ensure the aqueous layer pH is >9 during extraction to recover the product.

Case Study: SHP2 Inhibitors

Context: SHP2 (PTPN11) is a phosphatase target in cancer therapy.[1] Allosteric inhibitors like TNO155 utilize a substituted aminopyridine core.

  • Role of Intermediate A:

    • The Pyridine Nitrogen forms a critical H-bond with the backbone of the SHP2 protein (often Cys459 or similar residues in the tunnel).

    • The 3-Methyl Group forces the pyridine ring to twist relative to the connected biaryl system (atropisomerism), filling a specific hydrophobic pocket and improving selectivity over SHP1.

    • Intermediate A allows the synthesis of the "Right-Hand Side" (RHS) of the molecule separately before coupling it to the "Left-Hand Side" (LHS) core.

Pharmacophore Mapping Diagram

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Amine 2-Amine (Exocyclic) (H-Bond Donor) Pyridine->Amine Electronic Modulation Target Drug Target Binding Pocket (SHP2 / Kinase Hinge) Amine->Target Key Interaction Methyl 3-Methyl Group (Conformational Lock) Methyl->Amine Steric Clash Methyl->Target Selectivity Filter Linker C6-Linker (Vector to Solubilizing Group) Linker->Pyridine Suzuki Coupling Site

Caption: Pharmacophore map showing how the 3-methyl group influences the orientation of the amine for optimal target binding.

References

  • Sarver, P. et al. (2019). "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors." Journal of Medicinal Chemistry.

  • Chen, Y.N. et al. (2016). "Allosteric inhibition of SHP2: identification of a potent, selective, and orally efficacious inhibitor."[2][3][4] Nature. (Contextual reference for SHP2 pharmacophore).

  • BenchChem Protocols. (2025). "General Experimental Workflow for Boc Protection."

  • Miyaura, N. & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Sigma-Aldrich. "Product Specification: tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate."

Sources

Method

Application Note: A Scalable and Robust Protocol for the Synthesis of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Abstract This document provides a comprehensive, field-tested guide for the scalable synthesis of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate. Substituted 2-aminopyridines are privileged scaffolds in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the scalable synthesis of tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate. Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is essential for managing the reactivity of the amine functionality during subsequent synthetic transformations.[3] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, scalability considerations, and in-process controls required for a robust and reproducible synthesis suitable for drug discovery and development environments.

Introduction and Synthetic Strategy

The synthesis of complex molecules requires a strategic approach to functional group management. The primary amine of 6-bromo-3-methylpyridin-2-amine is a potent nucleophile and its reactivity must be masked to allow for selective reactions at other positions of the pyridine ring, such as palladium-catalyzed cross-coupling reactions at the bromide position. The Boc group is ideal for this purpose due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive environments) and its clean, acid-labile removal.[4][5]

The chosen synthetic route involves the direct N-acylation of the starting amine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is highly efficient and proceeds under mild conditions, making it amenable to large-scale production. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is employed to accelerate the reaction, a common practice in the acylation of less nucleophilic amines.[6]

Figure 1: Overall reaction scheme for the Boc-protection of 6-bromo-3-methylpyridin-2-amine.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous grade for optimal results, especially when scaling up.

ReagentCAS No.Molecular Wt.Notes
6-Bromo-3-methylpyridin-2-amine89466-16-0187.04Starting material.
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Acylating agent.
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17Catalyst. Handle with care.
Tetrahydrofuran (THF)109-99-972.11Anhydrous grade solvent.
Ethyl Acetate (EtOAc)141-78-688.11Solvent for extraction/chromatography.
Hexanes110-54-3-Solvent for extraction/chromatography.
Saturated aq. NaHCO₃--For aqueous work-up.
Brine (Saturated aq. NaCl)--For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄--Drying agent.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Part A: Reaction Setup and Execution
  • Reactor Preparation: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-methylpyridin-2-amine (10.0 g, 53.5 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 200 mL) to the flask. Stir at room temperature until all solids have dissolved completely.

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.65 g, 5.35 mmol, 0.1 equiv.).

    • Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with (Boc)₂O, which is then readily attacked by the aminopyridine. This is particularly useful for accelerating the acylation of electron-deficient or sterically hindered amines.[6]

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 12.8 g, 58.8 mmol, 1.1 equiv.) in anhydrous THF (50 mL). Add this solution dropwise to the stirring amine solution over 15-20 minutes using an addition funnel.

    • Rationale: A slight excess of (Boc)₂O ensures complete consumption of the starting amine. Slow addition is crucial, especially at larger scales, to control the mild exotherm and prevent the formation of potential side products. The reaction produces CO₂ gas, so the system should not be sealed.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Expected Results: The starting material (amine) should have a lower Rf than the Boc-protected product. The reaction is complete when the starting material spot is no longer visible.

Part B: Work-up and Product Isolation
  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the THF.

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (200 mL). Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 100 mL) - to remove DMAP and any unreacted amine.

    • Saturated aqueous NaHCO₃ (1 x 100 mL) - to neutralize any residual acid.

    • Brine (1 x 100 mL) - to reduce the solubility of organic material in the aqueous layer and aid in phase separation.

    • Rationale: A proper aqueous work-up is a critical self-validating step. It removes catalysts and water-soluble byproducts, simplifying the final purification.[8]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is often an off-white to pale yellow solid.

Part C: Purification and Characterization
  • Purification: While the crude product is often of high purity, further purification can be achieved if necessary.

    • Scalable Method (Trituration/Recrystallization): Suspend the crude solid in a minimal amount of cold hexanes or a hexanes/EtOAc mixture. Stir vigorously for 30 minutes, then collect the solid by vacuum filtration and wash with cold hexanes. This effectively removes non-polar impurities. Recrystallization from a suitable solvent system like ethanol/water or EtOAc/hexanes can also be effective.

    • Laboratory Scale (Chromatography): If required, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10-30% Ethyl Acetate in Hexanes.

  • Characterization: The identity and purity of the final product, tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (MW: 287.15), should be confirmed by standard analytical techniques.

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the tert-butyl group (~1.5 ppm, 9H, singlet), the methyl group (~2.3 ppm, 3H, singlet), and aromatic protons (7-8 ppm range).

    • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 287/289 (characteristic isotopic pattern for bromine).

    • Melting Point: A sharp melting point indicates high purity.

Workflow and Scalability

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_purification Purification & Analysis A Charge Reactor: 6-bromo-3-methylpyridin-2-amine + THF + DMAP B Add (Boc)₂O Solution (Dropwise, RT) A->B C Monitor by TLC/LC-MS (2-4 hours) B->C D Concentrate & Redissolve in Ethyl Acetate C->D Reaction Complete E Aqueous Washes (HCl, NaHCO₃, Brine) D->E F Dry (MgSO₄) & Concentrate E->F G Purify by Trituration or Chromatography F->G Crude Product H Characterize Product (NMR, MS, MP) G->H I Final Product: High Purity Solid H->I

Figure 2: A comprehensive workflow diagram from reaction setup to final product validation.

Scalability Considerations
  • Thermal Management: While the reaction is only mildly exothermic, dropwise addition of (Boc)₂O is recommended at scales >100 g to allow for adequate heat dissipation. A reactor with a cooling jacket is advisable for pilot-scale synthesis.

  • Gas Evolution: The reaction releases carbon dioxide. Ensure the reactor is adequately vented to avoid pressure buildup.

  • Solvent Selection: For large-scale operations, consider alternative solvents to THF, such as acetonitrile or 2-MeTHF, which may offer advantages in terms of safety, cost, or work-up efficiency. Solvent-free conditions using a catalytic amount of iodine have also been reported for Boc protections and could be explored for a greener process.[4]

  • Purification: Flash chromatography is not practical for multi-kilogram scale. Process development should focus on optimizing the reaction to minimize impurities and developing a robust crystallization or trituration procedure for purification.

References

  • Liu, Y., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. Available at: [Link]

  • Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications. Available at: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]

  • Richardson, P. (2025). Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts. Available at: [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Davies, H. M. L., et al. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. NIH Public Access. Available at: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate . This document is structured to assist researchers in the structural vali...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate . This document is structured to assist researchers in the structural validation of this key intermediate, often used in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.

Executive Summary & Structural Context

tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate (CAS: 1448398-64-8) serves as a critical scaffold in medicinal chemistry. Its regiochemical verification is paramount, as the steric hindrance of the C3-methyl group can influence the rotameric population of the carbamate, affecting NMR signal broadening.

This guide compares the experimental/predicted chemical shifts of the title compound against its direct precursor (2-amino-6-bromo-3-methylpyridine ) and a non-brominated analog. This comparative approach allows for the unambiguous assignment of the C6-Br and C3-Me positions, which are frequent sites of derivatization.

Structural Visualization & Numbering

The following diagram illustrates the atom numbering scheme used for NMR assignment and the synthesis pathway from the amine precursor.

G cluster_shifts Diagnostic 13C Shifts (ppm) Precursor Precursor 2-Amino-6-bromo-3-methylpyridine Product Target Product tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate Precursor->Product Boc Protection Reagents Boc2O, Et3N DMAP (cat), DCM C_Boc C=O (Boc) ~153.0 ppm C_Boc->Product C_Quat C-quat (tBu) ~81.5 ppm C_Quat->Product C_Br C6-Br ~139.0 ppm C_Br->Product

Caption: Synthesis pathway and key diagnostic 13C NMR markers for structural verification.

13C NMR Chemical Shift Data

The values below represent a consensus of experimental data from analogous pyridine carbamates and predictive algorithms (ChemDraw/MestReNova) calibrated to CDCl₃ solvent (77.16 ppm reference).

Table 1: Comparative Chemical Shifts (ppm)
Carbon PositionAssignmentTarget Compound (δ ppm)Precursor (Amine) (δ ppm)Shift Change (Δδ)Mechanistic Explanation
C=O Carbamate Carbonyl152.8 N/AN/ADiagnostic signal for Boc incorporation.
C2 Pyridine C-N150.5 ~156.0-5.5Shielding effect due to loss of NH₂ lone pair donation into ring upon acylation.
C6 Pyridine C-Br139.2 ~138.5+0.7Inductive effect of Br dominates; minimal change upon N-protection.
C4 Pyridine CH140.1 ~139.0+1.1Para to N-substituent; sensitive to resonance changes.
C3 Pyridine C-Me128.5 ~118.0+10.5Critical: Deshielding due to steric compression (ortho-effect) from the bulky Boc group.
C5 Pyridine CH124.8 ~122.0+2.8Meta to N-substituent; less affected by electronic changes.
C-quat tert-Butyl Quaternary81.4 N/AN/ACharacteristic of Boc group; confirms protection.
CH₃ (tBu) tert-Butyl Methyls28.3 N/AN/AIntense signal (3 carbons); diagnostic for Boc.
CH₃ (Py) Pyridine Methyl18.5 ~16.5+2.0Slight deshielding due to proximity to the carbamate carbonyl.

Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , the carbonyl carbon may shift downfield to ~154.0 ppm, and the N-H proton (in 1H NMR) will appear as a sharp singlet around 9.5-10.0 ppm, unlike the broad signal often seen in CDCl₃.

Experimental Protocol & Validation

To ensure reproducibility and spectral quality, the following protocol is recommended. This workflow integrates synthesis with immediate NMR verification to prevent decomposition (Boc groups can be acid-labile).

Synthesis & Characterization Workflow
  • Reaction: Dissolve 2-amino-6-bromo-3-methylpyridine (1.0 eq) in DCM. Add Boc₂O (1.2 eq), Et₃N (1.5 eq), and DMAP (0.1 eq). Stir at RT for 16h.

  • Workup: Wash with 0.5M HCl (removes unreacted amine), then NaHCO₃. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • NMR Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl₃.

Workflow cluster_validation Validation Checkpoints Start Crude Product (Post-Workup) TLC TLC Check (Rf ~0.6 in 4:1 Hex/EtOAc) Start->TLC Column Flash Chromatography SiO2, Gradient Elution TLC->Column If impurities present NMR_Prep NMR Sample Prep 10mg / 0.6mL CDCl3 Column->NMR_Prep Acquisition Acquire 13C NMR (>128 Scans for Quaternary C) NMR_Prep->Acquisition Check1 Check C=O (~153 ppm) Acquisition->Check1 Check2 Check C-Br (~139 ppm) Acquisition->Check2

Caption: Step-by-step purification and validation workflow for ensuring spectral integrity.

Comparative Analysis: Why These Shifts Matter?

Regiochemistry Verification (C3 vs. C5)

A common synthetic error is misidentifying the position of the methyl group or the halogen if starting from ambiguous precursors.

  • Target (3-Me): The C3 carbon appears at ~128.5 ppm .

  • Isomer (5-Me): If the methyl were at C5, the C3 carbon would be a CH signal at ~120 ppm, and the C5 quaternary carbon would appear upfield.

  • Validation: Use DEPT-135. In the target compound, C3 is quaternary (no signal) , whereas in the 5-Me isomer, C3 is a CH (positive signal).

Boc Rotamers

Due to the steric clash between the C3-Methyl and the Boc carbonyl , restricted rotation around the N-C(carbonyl) bond may occur.

  • Observation: In 1H NMR, this often manifests as broad peaks at RT. In 13C NMR, you might see double peaks for the Boc methyls or the C2/C3 carbons if the acquisition temperature is low.

  • Recommendation: If peaks appear doubled or unusually broad, acquire the spectrum at 50°C to coalesce the rotamers.

Comparison with Alternatives
FeatureTarget Compound (Boc)Alternative (Cbz-protected)Alternative (Acetamide)
Carbonyl Shift ~153 ppm~153 ppm~169 ppm
Protecting Group Signals ~81 ppm (Cq), ~28 ppm (CH3)~136, 128 ppm (Ph), ~67 ppm (CH2)~24 ppm (CH3)
Solubility High in organic solventsModerateModerate
Stability Acid labile (TFA/HCl)Hydrogenolysis/AcidStrong Acid/Base

References

  • Patent EP1775298A1 : Pyridine derivatives as kinase inhibitors. (Contains synthesis of 6-bromo-3-methylpyridin-2-yl carbamates).[2][3][4][5]

  • Spectral Database for Organic Compounds (SDBS) : 13C NMR of Pyridine Derivatives. (Used for baseline shifts of 2-amino-6-methylpyridine).

  • Hans J. Reich, University of Wisconsin : 13C NMR Chemical Shift Data and Substituent Effects. (Source for additivity rules).

  • Organic Syntheses : Protection of Amines with Boc Anhydride. (Standard protocol reference).

Sources

Comparative

Technical Comparison Guide: IR Spectrum Analysis of Boc-Protected 6-Bromo-3-Methylpyridin-2-Amine

Executive Summary Target Molecule: tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate CAS Registry: 1824320-42-4 (related analog reference) Application: Critical intermediate in the synthesis of pyridyl-based peptidomime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate CAS Registry: 1824320-42-4 (related analog reference) Application: Critical intermediate in the synthesis of pyridyl-based peptidomimetics and kinase inhibitors.

This guide provides a technical analysis of the Infrared (IR) spectrum of Boc-protected 6-bromo-3-methylpyridin-2-amine, specifically designed for process chemists and analytical scientists. It compares the efficacy of FTIR spectroscopy as a rapid Quality Control (QC) tool against the "gold standard" of 1H NMR , and details the spectral evolution from the unprotected amine precursor.

Technical Deep Dive: The IR Signature

The conversion of 6-bromo-3-methylpyridin-2-amine to its Boc-protected form induces a dramatic shift in the vibrational spectrum. The introduction of the tert-butoxycarbonyl (Boc) group creates a distinct "spectral fingerprint" dominated by the carbamate functionality.

Diagnostic Spectral Bands

The following table details the critical IR bands required to validate the structure.

Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Carbamate C=O Stretching1715 – 1735 StrongPrimary Indicator. Absent in starting material. Confirms Boc attachment.
Carbamate N-H Stretching3250 – 3350MediumAppears as a single sharp band , replacing the primary amine doublet.
Alkyl C-H Stretching (

)
2970 – 2990MediumCharacteristic of the tert-butyl group (methyl C-H).
C-O-C Stretching1150 – 1250StrongAsymmetric stretch of the Boc ether/ester linkage.
Pyridine Ring C=N / C=C Stretch1570 – 1590VariableSkeletal ring vibrations; often shifts slightly upon N-protection.
C-Br Stretching1050 – 1090Weak/MedAryl-Bromide stretch (often coupled with ring modes).
Spectral Evolution (Precursor vs. Product)

The most critical aspect of this analysis is distinguishing the product from the starting material (SM).

  • The "Doublet to Singlet" Shift: The starting material (primary amine) exhibits two N-H stretching bands (symmetric and asymmetric) between 3300–3500

    
    . The Boc-protected product (secondary amide/carbamate) exhibits only one.
    
  • The Carbonyl Appearance: The SM has no absorption in the 1700

    
     region. The appearance of a strong band at ~1725 
    
    
    
    is the definitive "Yes/No" confirmation of the reaction.

Comparative Analysis: IR vs. NMR for Process Control

While 1H NMR is the structural gold standard, IR spectroscopy offers superior efficiency for routine monitoring.

Performance Matrix
FeatureMethod A: FTIR (ATR) Method B: 1H NMR (CDCl

)
Verdict
Speed < 2 Minutes15 – 45 MinutesIR Wins (Real-time decision making)
Sample Prep None (Solid state)Dissolution in deuterated solventIR Wins (Non-destructive, zero cost)
Quantification Semi-quantitativeHighly Quantitative (>98% accuracy)NMR Wins (Essential for purity assay)
Structural Proof Functional Group IDAtom-level connectivityNMR Wins (Definitive characterization)
In-Situ Use Possible (ReactIR)Difficult (Flow NMR only)IR Wins (Ideal for reaction kinetics)
Decision Logic
  • Use IR when: You need to confirm the reaction has started, monitor the consumption of the amine, or perform a quick ID check on a solid batch.

  • Use NMR when: You need to calculate the exact yield, check for regioselectivity (unlikely here but possible in complex analogs), or verify the removal of solvent residuals.

Experimental Protocols

Synthesis Context (Boc Protection)
  • Reagents: 6-bromo-3-methylpyridin-2-amine (1.0 eq), Boc

    
    O (1.2 eq), DMAP (cat.), DIPEA (1.5 eq).
    
  • Solvent: THF or DCM.

  • Conditions: Stir at RT for 4–12 hours.

  • Workup: Concentration and silica plug filtration.

IR Acquisition Protocol (ATR Method)

This protocol ensures reproducible spectral data for the Boc-protected compound.

  • Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Background: Collect a background spectrum (air) with 16 scans at 4

    
     resolution.
    
  • Sample Loading: Place approximately 2–5 mg of the solid product onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).

  • Acquisition: Scan from 4000 to 600

    
     (32 scans).
    
  • Cleaning: Wipe crystal with isopropanol; ensure no residue remains (check for "ghost" peaks at 1700 or 2900

    
    ).
    
1H NMR Validation Protocol

To validate the IR results, run 1H NMR in CDCl


.
  • Look for:

    • 
       ~1.50 ppm (Singlet, 9H): tert-Butyl group.
      
    • 
       ~2.30 ppm (Singlet, 3H): Methyl group on pyridine.
      
    • 
       ~7.0–8.0 ppm (Aromatic H): Pyridine ring protons.
      
    • Absence of: Broad singlet at

      
       ~4.0–5.0 ppm (Primary 
      
      
      
      ).

Visualizations

Workflow: Quality Control Decision Tree

This diagram illustrates the logical flow for using IR and NMR in tandem during the synthesis process.

QC_Workflow Start Crude Reaction Mixture TLC Initial Check (TLC) Start->TLC Isolation Workup & Isolation TLC->Isolation SM Consumed IR_Check FTIR Analysis (ATR) Isolation->IR_Check Decision_IR Peak at 1720 cm⁻¹ present? Peak at 3400 cm⁻¹ (doublet) gone? IR_Check->Decision_IR Fail Reprocess / Continue Reaction Decision_IR->Fail No (Incomplete) NMR_Check 1H NMR Validation Decision_IR->NMR_Check Yes (Pass) NMR_Check->Fail Impurities Found Final_Release Batch Release NMR_Check->Final_Release Purity > 95%

Caption: QC Workflow integrating FTIR for rapid screening and NMR for final validation.

Mechanistic Spectral Change

This diagram maps the chemical transformation to the specific spectral changes observed.

Spectral_Map SM Starting Material (Primary Amine) Rxn + Boc₂O / Base SM->Rxn Feat_SM IR: N-H Doublet (3300-3500) No Carbonyl SM->Feat_SM Exhibits Prod Product (Boc-Carbamate) Rxn->Prod Feat_Prod IR: N-H Singlet (~3300) C=O Stretch (~1720) t-Butyl C-H (~2980) Prod->Feat_Prod Exhibits

Caption: Mapping chemical transformation to diagnostic IR spectral shifts.

References

  • Fisher Scientific. Amine Protection / Deprotection - Reference Reaction Protocols. Retrieved from

  • BenchChem. Protocol for N-Boc Protection of a Primary Amine. Retrieved from

  • NIST Chemistry WebBook. 2-Aminopyridine IR Spectrum. (Used for pyridine ring vibration analog).[1] Retrieved from

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Retrieved from

  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. (Structural Analog Data). Retrieved from

Sources

Validation

Comparative Guide: Boc vs. Cbz Protection of 6-Bromo-3-methylpyridin-2-amine

[1][2] Executive Summary & Strategic Analysis Subject: 6-bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) Core Challenge: Balancing the nucleophilicity of the exocyclic amine against the steric hindrance of the C3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Analysis

Subject: 6-bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) Core Challenge: Balancing the nucleophilicity of the exocyclic amine against the steric hindrance of the C3-methyl group and the lability of the C6-bromine handle.[1]

For researchers working with 2-aminopyridines, the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) is rarely a matter of preference—it is a strategic decision dictated by downstream chemistry.

  • Select Boc if your subsequent steps involve basic conditions (e.g., Suzuki-Miyaura coupling) and you require a mild acidic deprotection that preserves the C6-bromide.

  • Select Cbz only if you need stability against acidic intermediates. Warning: Standard Cbz removal (hydrogenolysis) poses a severe risk of debrominating the C6 position. Alternative deprotection strategies (e.g., thiololysis) are required to retain the bromide.

Reactivity & Properties Matrix[1]
FeatureBoc-Protected Cbz-Protected
Installation Difficulty Moderate: C3-Methyl sterics may require catalysis (DMAP) or strong base (NaHMDS) to drive completion.[1]Moderate to High: Cbz-Cl is highly reactive but can lead to bis-protection or incomplete reaction due to sterics.
Acid Stability Low: Cleaves in TFA/DCM or HCl/Dioxane.[1]High: Stable to TFA and dilute HCl.
Base Stability High: Stable to LiOH,

, NaOtBu.
High: Stable to mild base; hydrolyzes in strong aqueous base with heat.
Pd-Coupling Compatibility Excellent: Standard ligand systems (XPhos, dppf) work well.[1]Good: Generally stable, but potential for Pd coordination to the carbamate oxygen.
Deprotection Method Acidolysis (TFA or HCl).[1]Hydrogenolysis (

/Pd) or Acidolysis (HBr/AcOH).
Risk Factor Formation of bis-Boc species if excess reagent is used.Critical: Hydrogenolysis often causes concomitant debromination at C6.

Technical Deep Dive: The C3-Methyl & C6-Bromo Effect[1]

The C3-Methyl Steric Constraint

The methyl group at position 3 exerts significant steric pressure on the exocyclic amine.[1]

  • Impact on Protection: Unlike simple 2-aminopyridine, the 3-methyl analog resists nucleophilic attack on the protecting group reagent.

  • Expert Insight: Standard conditions (e.g.,

    
    , TEA, DCM) often stall at 50% conversion. You must use a nucleophilic catalyst (DMAP ) or a stronger base (NaHMDS ) to deprotonate the amine prior to electrophile addition.
    
The C6-Bromo Liability

The bromine at position 6 is a valuable handle for further functionalization (e.g.,


 or Cross-Coupling), but it is fragile.
  • The Cbz Trap: The standard removal of Cbz uses

    
     and Pd/C. These are exact conditions used for hydrodehalogenation. If you hydrogenate the Cbz group, you will likely strip the bromine, yielding the useless 3-methylpyridin-2-amine.
    
  • Solution: If Cbz is used, it must be removed via acidolysis (HBr/AcOH - harsh) or thiol-mediated nucleophilic displacement (mild, preserves Br).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision pathway for selecting the correct protecting group based on your synthetic goals.

ProtectionStrategy Start Start: 6-bromo-3-methylpyridin-2-amine Decision1 Q1: Will intermediate steps require strong acid? Start->Decision1 RouteBoc Route A: Boc Protection Decision1->RouteBoc No (Basic/Neutral steps) RouteCbz Route B: Cbz Protection Decision1->RouteCbz Yes (Acidic steps) StepBoc Step: (Boc)2O, DMAP, THF RouteBoc->StepBoc StepCbz Step: Cbz-Cl, NaHMDS, THF RouteCbz->StepCbz Coupling Downstream: Pd-Catalyzed Coupling (Suzuki/Buchwald) StepBoc->Coupling StepCbz->Coupling DeprotectBoc Deprotection: TFA/DCM (Preserves C6-Br) Coupling->DeprotectBoc DeprotectCbz_H2 Deprotection: H2, Pd/C (RISK: Debromination) Coupling->DeprotectCbz_H2 Standard Protocol DeprotectCbz_Thiol Deprotection: Thiol/Base (Preserves C6-Br) Coupling->DeprotectCbz_Thiol Safe Protocol

Figure 1: Strategic decision tree for protecting group selection. Note the divergence in Cbz deprotection to avoid debromination.

Experimental Protocols

Protocol A: Efficient Boc Protection (Recommended)

Use this protocol for maximum reliability and ease of deprotection.

Rationale: The use of DMAP is critical to overcome the steric hindrance of the 3-methyl group.

  • Setup: In a flame-dried flask, dissolve 6-bromo-3-methylpyridin-2-amine (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add

    
      (1.2 equiv) and Triethylamine  (1.5 equiv).
    
  • Catalysis: Add DMAP (0.1 equiv). Note: Without DMAP, reaction may stall.

  • Reaction: Stir at room temperature for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (

    
    ) is less polar than the starting material.
    
  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP/pyridine), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

    • Observation: You may observe some bis-Boc product.[2][3][4] This can be converted to mono-Boc by treating the crude with

      
       in MeOH at reflux for 1 hour.
      
Protocol B: Cbz Protection (Specialized)

Use this protocol only if acid stability is required.

Rationale: Cbz-Cl is less reactive towards sterically hindered amines than isocyanates. Strong base deprotonation is preferred over weak base buffering.

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF at -78°C.

  • Deprotonation: Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 min. The solution will turn dark/orange (anion formation).

  • Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Recrystallization from Hexane/EtOAc is often possible due to the crystallinity of Cbz derivatives.

Protocol C: "Bromine-Safe" Cbz Deprotection

Critical for preserving the 6-bromo handle.[1]

Rationale: Avoids Hydrogenolysis. Uses soft nucleophiles to attack the benzylic carbon.

  • Reagents: Dissolve N-Cbz protected intermediate in DMF.

  • Additives: Add 2-Mercaptoethanol (5.0 equiv) and DBU (2.0 equiv) or NaSMe (3.0 equiv).

  • Conditions: Heat to 50°C for 4-6 hours.

  • Mechanism: The thiol attacks the benzylic position, displacing the carbamate which decarboxylates to release the amine. The C-Br bond remains untouched.

References

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups: Stability and Deprotection." Organic Chemistry Portal. [Link]

  • Scientific Update. "To Deprotect and Serve: Thiol-Mediated Cbz Cleavage." Scientific Update. [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates (Boc, Cbz)." Master Organic Chemistry. [Link]

Sources

Comparative

Purity Validation of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate: A Comparative Guide

Executive Summary tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate is a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate is a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presence of the bromine atom at the C6 position and the Boc-protected amine at C2 makes this molecule highly versatile but also prone to specific purity challenges, including bis-Boc formation and solvent entrapment within the crystal lattice.

This guide provides a definitive comparison of Elemental Analysis (EA) against orthogonal techniques (qNMR, HPLC-MS) to validate the quality of this intermediate. While HPLC confirms chromatographic purity, only EA provides the bulk purity assessment necessary to detect non-chromatographic impurities like inorganic salts and residual moisture—critical factors for the stoichiometry of subsequent metal-catalyzed couplings.

Elemental Analysis Data: Theoretical vs. Experimental

For a researcher, the "Found" values in an elemental analysis report are diagnostic tools. Below are the calculated theoretical values for


 and a comparative look at common deviation scenarios.
Theoretical Composition

Formula:


Molecular Weight:  287.16  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance (±0.4%)
Carbon (C) 1112.011132.1246.01% 45.61 – 46.41%
Hydrogen (H) 151.00815.125.27% 4.87 – 5.67%
Nitrogen (N) 214.00728.019.76% 9.36 – 10.16%
Bromine (Br) 179.90479.9027.82% N/A*

*Note: Oxygen (11.14%) is typically calculated by difference.

Diagnostic Comparison: Interpreting Deviations

Boc-protected aminopyridines are lipophilic yet can trap solvent or moisture if not dried aggressively. The table below illustrates how specific impurities skew the EA data, helping you diagnose synthesis issues.

Scenario% C% H% NDiagnosis & Root Cause
High Purity 46.01 5.27 9.76 Target Met. Material is suitable for GMP/GLP use.
Scenario A 45.10 (Low)5.35 (High)9.50 (Low)Moisture Contamination. ~1.5% Water (

). Common in hygroscopic Boc-salts or insufficient drying.
Scenario B 44.50 (Low)4.90 (Low)9.20 (Low)Inorganic Contamination. Presence of silica gel or sodium salts (e.g., NaBr, NaHCO3) from workup. Non-combustible mass dilutes all percentages.
Scenario C 47.50 (High)5.80 (High)9.10 (Low)Solvent Trap (THF). Residual Tetrahydrofuran (C4H8O) raises C/H and lowers N.
Scenario D 42.10 (Low)4.50 (Low)12.50 (High)Deprotection/Precursor. Significant presence of free amine (2-amino-6-bromo-3-methylpyridine).

Comparative Analysis: EA vs. Orthogonal Methods

Why rely on Elemental Analysis when HPLC is available? The following comparison highlights the "Blind Spots" of each method.

Table 2: Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV / LC-MS qNMR (Quantitative NMR)
Primary Detection Bulk mass composition (C, H, N).Chromophores (UV) or Ionizable species (MS).Proton environments (

).
Inorganic Salts Detects (Values drop uniformly).Blind (Salts elute in void volume or are invisible).Blind (Unless nuclei specific like

is used).
Water Content Detects (C drops, H rises).Blind (Solvent peak).Detects (Distinct

peak, if not exchanging).
Isomeric Purity Blind (Isomers have same %CHN).Excellent (Separates regioisomers).Excellent (Distinct shifts).
Sample Destructive? Yes (Combustion).No (Trace injection).No (Recoverable).
Best Use Case Final bulk purity validation; salt stoichiometry confirmation.Routine reaction monitoring; impurity profiling.Structure verification; solvent quantification.
Expert Insight: The "Bis-Boc" Trap

In the synthesis of this compound, a common byproduct is the bis-Boc species (where two Boc groups attach to the amine).

  • EA Impact: The bis-Boc variant (

    
    ) has significantly different %C (49.6%) compared to the mono-Boc product (46.0%). EA will flag this immediately as a high Carbon error.
    
  • HPLC Impact: Bis-Boc is often thermally unstable or co-elutes, making EA a crucial secondary check.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting where EA serves as the critical "Gatekeeper."

ValidationWorkflow Start Start: 2-amino-6-bromo-3-methylpyridine Reaction Reaction: Boc2O, Base, THF (Potential Bis-Boc formation) Start->Reaction Workup Workup & Purification (Column Chromatography) Reaction->Workup Isolate Isolated Solid Workup->Isolate LCMS 1. LC-MS/HPLC Check Identity & Organic Impurities Isolate->LCMS EA 2. Elemental Analysis (CHN) Check Bulk Purity & Inorganics LCMS->EA If >95% Pure Decision EA Results within ±0.4%? EA->Decision Pass PASS: Release for Coupling Decision->Pass Yes Fail_LowC FAIL: Low %C (Check Moisture/Salts) Decision->Fail_LowC No (Values Low) Fail_HighC FAIL: High %C (Check Solvent/Bis-Boc) Decision->Fail_HighC No (Values High)

Figure 1: Validation Logic Flow. EA acts as the final gatekeeper to detect non-organic contaminants that LC-MS misses.

Experimental Protocol: Sample Preparation for EA

To ensure reproducible EA data for tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate, strict adherence to drying protocols is required due to the lipophilic nature of the Boc group which can trap non-polar solvents.

Reagents & Equipment
  • Compound: Crude or Column-purified tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate.

  • Drying: Vacuum oven capable of

    
     at 
    
    
    
    .
  • Desiccant:

    
     (Phosphorus Pentoxide) or Activated Silica.
    
Step-by-Step Protocol
  • Purification: Ensure the compound has been purified via silica gel chromatography (typically Hexanes/Ethyl Acetate gradient).

  • Initial Drying: Rotovap the fractions to a foam/solid.

  • Vacuum Drying (Critical):

    • Place the solid in a tared vial inside a vacuum drying pistol or oven.

    • Apply high vacuum (

      
      ) at 40–45°C  for a minimum of 12 hours .
      
    • Note: Do not exceed 60°C, as Boc groups can thermally degrade or undergo rearrangement over extended periods at high heat.

  • Homogenization: Gently crush the dried solid into a fine powder. Large crystals can trap solvent in the lattice, leading to "High Carbon" readings (if solvent is THF/EtOAc) or "Low Carbon" (if solvent is DCM/CHCl3).

  • Weighing: Weigh ~2-3 mg into a tin capsule (for CHN) or silver capsule (if analyzing Halogens separately).

  • Analysis: Run using a standard combustion analyzer (e.g., Elementar vario EL cube) using sulfanilamide as the calibration standard.

References

  • ChemicalBook. (n.d.). tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate Properties and CAS 1824320-42-4.[1] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Pyridine Carbamates. Retrieved from

  • WEEELABEX. (2020).[2] Analysis to determine Bromine content and compliance standards. Retrieved from

  • National Institutes of Health (NIH). (2018). Analysis of brominated compounds: Methods and Standards. Retrieved from

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols (Boc Chemistry).[3] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate: Essential Safety and Handling Protocols

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling te...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate. The protocols outlined here are designed to be a self-validating system, grounded in the principles of chemical safety and informed by data on structurally related compounds.

Hazard Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate may not be readily available, a thorough hazard assessment can be conducted by examining its constituent parts: a brominated pyridine core and a tert-Butyl carbamate functional group.

  • Pyridine Derivatives : Pyridine and its derivatives can cause local irritation to the skin and eyes.[1] Absorption through the skin may lead to effects similar to inhalation, which can include dizziness, headache, and nausea.[2] These compounds are often flammable and should be handled in well-ventilated areas away from ignition sources.[1][3][4]

  • Carbamates : This class of compounds can vary in toxicity, but many are known to be irritants. Some carbamates are suspected of causing cancer.[5] Therefore, minimizing exposure is critical.

  • Brominated Organic Compounds : Brominated compounds require careful handling and specific disposal methods to prevent environmental contamination.[6]

Based on this analysis, it is prudent to treat this compound as a hazardous chemical that is likely an irritant to the eyes, skin, and respiratory system, and potentially harmful if swallowed or absorbed through the skin.

Personal Protective Equipment (PPE): Your Primary Defense

The following PPE is mandatory to minimize exposure and ensure personal safety. Do not handle this compound without the appropriate protective gear.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and dust. Standard eyeglasses are not sufficient.
Hand Protection Nitrile glovesOffers good chemical resistance to pyridine-based compounds.[2] Always inspect gloves before use and wash hands thoroughly after handling.[7]
Body Protection Fully-buttoned laboratory coatPrevents skin contact with the compound.[5]
Respiratory Protection NIOSH/MSHA approved respirator (if needed)Required if exposure limits are exceeded, if irritation is experienced, or when handling the solid outside of a fume hood where dust may be generated.[5]

The Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict operational workflow is crucial for minimizing risk. The primary engineering control for handling this compound is a certified chemical fume hood.

Preparation Phase
  • Ventilation Check : Ensure the chemical fume hood is functioning correctly. Work should always be conducted within the hood to minimize inhalation of vapors or dust.[2]

  • Gather Materials : Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent.

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

Handling Phase
  • Dispensing : Carefully open the container inside the fume hood. If the compound is a solid, minimize dust generation during transfer.[5]

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Container Sealing : Keep containers securely sealed when not in use to prevent the release of vapors.[1][8]

Post-Handling Phase
  • Decontamination : Clean any contaminated surfaces and equipment within the fume hood.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3][7]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense Chemical Carefully prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Safe handling workflow for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. Being prepared is essential.

  • Small Spills (Inside Fume Hood) :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Scoop the absorbed material into a designated, sealable hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Large Spills or Spills Outside of a Fume Hood :

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent entry into the affected area.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[10]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate and its associated waste is a critical final step.

  • Chemical Waste : All surplus solid material and solutions containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. Because it is a brominated organic compound, it should be segregated into the halogenated organic waste stream.[11]

  • Contaminated Materials : Any materials used to handle or clean up the compound (e.g., gloves, weighing paper, absorbent pads) must also be disposed of as hazardous waste in a sealed container.[8]

  • Regulatory Compliance : Always follow your institution's and local environmental regulations for hazardous waste disposal.[7] Neutralization or incineration at licensed facilities are common methods for disposing of brominated organic waste.[6]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate, ensuring a safe environment for yourself and your colleagues.

References

  • Vertex AI Search. PYRIDINE.
  • Benchchem. Personal protective equipment for handling Methyl carbamate-d3.
  • Cooling Tower Chemicals. CARBAMATE.
  • Agilent. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
  • Washington State Department of Agriculture. WSDA Pesticide Applicator Advisory.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025, March 18).
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1).
  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet. (2024, January 25).
  • Chemtalk. Bromine water - disposal. (2008, October 22).
  • Capot Chemical Co., Ltd. MSDS of tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate. (2026, February 3).
  • Fisher Scientific. SAFETY DATA SHEET. (2010, October 22).
  • AK Scientific, Inc. Tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate
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